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Introduction

2-Bromothiazol-4-amine is a heterocyclic building block of significant interest in medicinal
chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial
intermediate in the synthesis of a wide array of biologically active compounds. The 2-
aminothiazole core is a well-established pharmacophore present in numerous approved drugs
and clinical candidates, exhibiting a broad spectrum of activities including anticancer,
antimicrobial, and anti-inflammatory properties.

The strategic placement of a bromine atom at the 2-position and an amine group at the 4-
position offers unique opportunities for synthetic diversification. The bromine atom can be
readily displaced or participate in cross-coupling reactions, allowing for the introduction of
various substituents to explore structure-activity relationships (SAR). The 4-amino group
provides a handle for amide bond formation and other derivatizations, further expanding the
chemical space for drug discovery.

These application notes provide an overview of the utility of 2-Bromothiazol-4-amine in
medicinal chemistry, with a focus on its application as a scaffold for kinase inhibitors and
antimicrobial agents. Detailed protocols for its synthesis and the synthesis of a related
derivative are provided, along with examples of its incorporation into biologically active
molecules.
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Applications in Medicinal Chemistry
Kinase Inhibitors

The 2-aminothiazole scaffold is a key component of numerous kinase inhibitors. The nitrogen
atoms of the thiazole ring and the exocyclic amino group can form critical hydrogen bond
interactions with the hinge region of the kinase ATP-binding pocket. 2-Bromothiazol-4-amine
serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.

One of the most prominent examples of a drug containing a 2-aminothiazole core is Dasatinib,
a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia
(CML) and acute lymphoblastic leukemia (ALL).[1] Dasatinib inhibits the BCR-ABL fusion
protein and Src family kinases, thereby disrupting downstream signaling pathways crucial for
cancer cell proliferation and survival.[1] The 2-aminothiazole moiety in Dasatinib is crucial for
its binding to the kinase domain.

Derivatives of 2-aminothiazole have been shown to inhibit a range of other kinases, including
Aurora kinases, casein kinase Il (CK2), and phosphatidylinositol-3 kinase (PI3K), all of which
are important targets in oncology.[2][3]

Antimicrobial Agents

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial
agents. The thiazole nucleus is a cornerstone in the development of antibacterial and antifungal
drugs. The introduction of a bromine atom can enhance the antimicrobial activity of the parent
scaffold.

For instance, certain halogenated thiazolyl-thiourea derivatives have shown promising efficacy
against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values in the low
microgram per milliliter range.[4] Furthermore, various functionally substituted 2-aminothiazoles
have exhibited potent activity against a panel of bacterial and fungal strains, with some
compounds showing better efficacy than established drugs like ampicillin and ketoconazole.[5]
The 2-aminothiazole scaffold has also been explored for the development of anti-tubercular
agents, with some derivatives showing bactericidal activity against Mycobacterium tuberculosis.

[6]

Quantitative Biological Data
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The following tables summarize the biological activity of various derivatives based on the 2-
aminothiazole scaffold. While specific data for 2-Bromothiazol-4-amine is limited, the data for
its derivatives highlight the potential of this chemical class.

Compound/Derivativ

Target/Organism Activity (IC50/MIC) Reference
e Class
o BCR-ABL, Src family
Dasatinib ] Sub-nanomolar IC50 [7]
kinases
Thiazole derivatives
CDK9 0.64 - 2.01 pM IC50 [3]

as CDKO9 inhibitors

Thiazole derivatives

1.9 + 0.05 uM and
as CK2 and GSK3p CK2, GSK3p [3]
S 0.67 £ 0.27 uM IC50
inhibitors

Cefixime (contains a

2-aminothiazole GSK3p 2.55 uM IC50 [3]
moiety)
Staphylococcus
Thiazolyl-thiourea aureus,
o 4 - 16 pg/mL MIC [4]
derivatives Staphylococcus
epidermidis
2-Aminothiazole Mycobacterium
o . < 0.5 uM MIC [6]
derivative 20 tuberculosis

4-(4-bromophenyl)-
) ] MCF7 (breast cancer
thiazol-2-amine ) 10.5 uM IC50 [8]
o cell line)
derivative p2

Experimental Protocols
Protocol 1: Synthesis of 2-Bromothiazol-4-amine

The synthesis of 2-Bromothiazol-4-amine can be achieved via a "halogen dance"
rearrangement of a protected 2-amino-5-bromothiazole. The free amine is noted to be unstable
and is best used immediately after preparation.[2]
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Step 1: Synthesis of tert-Butyl (2-aminothiazol-5-yl)carbamate

This step is not explicitly for the target molecule but is a common protection strategy for the
amine group.

Step 2: Bromination to tert-Butyl (2-amino-5-bromothiazol-yl)carbamate

This step introduces the bromine at the 5-position.

Step 3: Halogen Dance Rearrangement to tert-Butyl (4-bromothiazol-2-yl)carbamate

This is the key step to move the bromine from the 5- to the 4-position.

o Materials:

o tert-Butyl (2-amino-5-bromothiazol-yl)carbamate

o Diisopropylamine

o n-Butyllithium in hexanes

o Anhydrous Tetrahydrofuran (THF)

e Procedure:

o Prepare a fresh solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.3
mmol) dropwise to a solution of diisopropylamine (1.4 mmol) in anhydrous THF (3.5 mL) at
-78 °C under an argon atmosphere.[9]

o Dissolve tert-butyl (2-amino-5-bromothiazol-yl)carbamate (1.0 g, 3.6 mmol) in dry THF (4
mL).[9]

o Add the thiazole solution dropwise to the freshly prepared LDA solution (11.9 mmol) at 0
°C under argon.[9]

o Stir the resulting solution at 0 °C for 15 minutes.[9]
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o The reaction mixture containing the desired tert-butyl (4-bromothiazol-2-yl)carbamate is
then ready for the deprotection step.

Step 4: Deprotection to 2-Bromothiazol-4-amine
e Materials:

o tert-Butyl (4-bromothiazol-2-yl)carbamate solution in THF

o Trifluoroacetic acid (TFA)

o Dichloromethane (CH2CI2)

o Saturated aqueous sodium bicarbonate (NaHCOS3) solution
e Procedure:

o To the solution of tert-butyl (4-bromothiazol-2-yl)carbamate (2 mmol) in CH2CI2 (8 mL),
add trifluoroacetic acid (5 mL) and stir at 20 °C.[2]

o Monitor the reaction by TLC. After 4 hours, evaporate the solution to dryness.[2]
o Azeotrope the residue with CH2CI2 (2 x 5 mL).[2]

o Partition the residue between saturated aqueous NaHCO3 (20 mL) and CH2CI2 (5 x 10
mL).[2]

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to
yield 2-Bromothiazol-4-amine as a white solid (yields are reported to be high, e.g., 94%).

[2]

o Note: The product is unstable and should be used immediately in the next reaction step.[2]

Protocol 2: Synthesis of 2-Amino-5-bromo-4-tert-
butylthiazole

This protocol provides a reliable method for the synthesis of a related, substituted 2-
aminothiazole, which can serve as a template for derivatization and biological screening.[10]
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[11]
Step 1: Synthesis of 2-Amino-4-tert-butylthiazole (Hantzsch Thiazole Synthesis)
o Materials:
o 1-Bromo-3,3-dimethyl-2-butanone (1-bromopinacolone)
o Thiourea
o Ethanol
» Procedure:

o In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3,3-dimethyl-
2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.[11]

o Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[11]
o Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Once the reaction is complete, cool the mixture to room temperature.

o Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic
acid formed during the reaction until the pH is approximately 8.[11]

o The product, 2-amino-4-tert-butylthiazole, will precipitate. Collect the solid by vacuum
filtration and wash with cold water.[11]

o Dry the product under vacuum. It can be used in the next step without further purification
or recrystallized from an ethanol/water mixture.[11]

Step 2: Bromination of 2-Amino-4-tert-butylthiazole
e Materials:
o 2-Amino-4-tert-butylthiazole

o N-Bromosuccinimide (NBS)
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[e]

Dichloromethane (DCM)

o

10% aqueous solution of sodium thiosulfate

[¢]

Saturated aqueous solution of sodium bicarbonate

Brine

[e]

[e]

Anhydrous sodium sulfate

e Procedure:

o Dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-
bottom flask protected from light.[11]

o Cool the solution to 0 °C in an ice bath.

o Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20
minutes, keeping the temperature below 5 °C.[11]

o Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[11]

o Upon completion, quench the reaction by adding a 10% aqueous solution of sodium
thiosulfate.[11]

o Separate the organic layer and wash it with a saturated aqueous solution of sodium
bicarbonate and then with brine.[11]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[11]

o Purify the crude product by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to yield pure 2-amino-5-bromo-4-tert-butylthiazole.
[11]

Visualizations
Synthesis Workflows
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Protocol 1: Synthesis of 2-Bromothiazol-4-amine

Boc-protected 2-amino-5-bromothiazole

earrangement

Halogen Dance (LDA)

l

Boc-protected 2-amino-4-bromothiazole

cidic Cleavage

Deprotection (TFA)

l

2-Bromothiazol-4-amine
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Protocol 2: Synthesis of 2-Amino-5-bromo-4-tert-butylthiazole

1-Bromo-3,3-dimethyl-2-butanone Thiourea

hiourea, EtOH

Hantzsch Synthesis [

l

2-Amino-4-tert-butylthiazole

BS, DCM

Bromination

l

2-Amino-5-bromo-4-tert-butylthiazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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